(S)-Pyrrolidine-2-carboxamide hydrochloride

Description

The exact mass of the compound (S)-Pyrrolidine-2-carboxamide monohydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

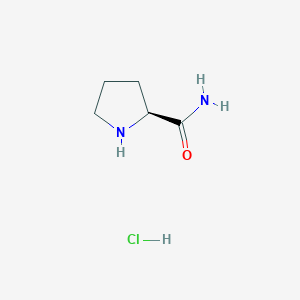

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-5(8)4-2-1-3-7-4;/h4,7H,1-3H2,(H2,6,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKSDAVTCKIENY-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56433-35-3 | |

| Record name | 2-Pyrrolidinecarboxamide, hydrochloride (1:2), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56433-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10195214 | |

| Record name | (S)-Pyrrolidine-2-carboxamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42429-27-6 | |

| Record name | 2-Pyrrolidinecarboxamide, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42429-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Pyrrolidine-2-carboxamide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042429276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Pyrrolidine-2-carboxamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-pyrrolidine-2-carboxamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (S)-Pyrrolidine-2-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pyrrolidine-2-carboxamide hydrochloride, a derivative of the amino acid proline, is a chiral molecule of interest in pharmaceutical research and development. Its structural similarity to proline suggests potential biological activity, and its classification as an amino acid derivative points towards applications as an ergogenic supplement.[1] A thorough understanding of its physicochemical properties is fundamental for its development as a potential therapeutic agent or supplement, influencing aspects such as formulation, bioavailability, and stability.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for the determination of these properties, and a visualization of a key signaling pathway relevant to its potential biological role.

Physicochemical Properties

Table 1: General and Physical Properties

| Property | Value | Source |

| Chemical Name | (2S)-pyrrolidine-2-carboxamide;hydrochloride | [2] |

| Synonyms | (S)-Pyrrolidine-2-carboxamide HCl, L-Prolinamide hydrochloride | [2] |

| CAS Number | 42429-27-6 | [3] |

| Molecular Formula | C₅H₁₁ClN₂O | [2][3] |

| Molecular Weight | 150.61 g/mol | [2][3] |

| Appearance | Solid, Beige powder | [3] |

| Melting Point | 95-97 °C (for the free base, (2S)-Pyrrolidine-2-carboxamide) |

Table 2: Solubility and Acidity

| Property | Value | Source |

| Solubility | Soluble in water. | |

| pKa | Data not available |

Spectral Data

Detailed spectral data for this compound is not widely published. However, based on the known structure and data from similar compounds, the expected spectral characteristics are outlined below.

Table 3: Predicted Spectral Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the pyrrolidine ring protons and the amide protons. The chemical shifts would be influenced by the protonation of the pyrrolidine nitrogen. |

| ¹³C NMR | Resonances for the five carbon atoms of the pyrrolidine ring and the carboxamide group. Expected chemical shifts would be in the aliphatic and carbonyl regions. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak corresponding to the free base ([M]+) and/or the protonated molecule ([M+H]+). Fragmentation would likely involve the loss of the carboxamide group and cleavage of the pyrrolidine ring. |

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

-

Workflow for Melting Point Determination

Caption: Workflow for melting point determination.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Workflow for Solubility Determination

Caption: Workflow for shake-flask solubility determination.

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. For an amine hydrochloride, the pKa refers to the acidity of the protonated amine.

Methodology (Potentiometric Titration):

-

A known concentration of this compound is dissolved in water.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

-

Workflow for pKa Determination

Caption: Workflow for potentiometric pKa determination.

NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Methodology:

-

A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR spectrum (¹H, ¹³C) is acquired using an NMR spectrometer.

-

The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction) and analyzed to determine chemical shifts, coupling constants, and integration.

Mass Spectrometry

Principle: Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

Methodology:

-

A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile/water).

-

The solution is introduced into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

The mass spectrum is recorded, showing the mass-to-charge ratio of the resulting ions.

-

For structural information, tandem mass spectrometry (MS/MS) can be performed, where a specific ion is selected, fragmented, and the masses of the fragments are analyzed.

Biological Context and Signaling Pathway

As a proline derivative, this compound may act as an ergogenic aid by influencing cellular metabolism and growth, processes often regulated by the mTOR (mammalian Target of Rapamycin) signaling pathway. Amino acids are known to be key activators of mTORC1, a central regulator of protein synthesis and cell growth.

-

mTOR Signaling Pathway Activated by Amino Acids

Caption: Amino acid activation of the mTORC1 signaling pathway.

This pathway illustrates how amino acids, potentially including this compound, can stimulate the Ragulator and Rag GTPase complexes, leading to the activation of mTORC1. Activated mTORC1 then promotes protein synthesis and cell growth, which are key processes in muscle adaptation and recovery, providing a rationale for its potential use as an ergogenic supplement.[4][5][6][7][8]

Conclusion

This technical guide has summarized the available physicochemical properties of this compound, provided detailed experimental protocols for their determination, and placed the compound in a relevant biological context. While some specific quantitative data for the hydrochloride salt remain to be experimentally determined and published, this guide serves as a valuable resource for researchers and scientists working with this compound, facilitating its further investigation and potential development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (S)-Pyrrolidine-2-carboxamide monohydrochloride | C5H11ClN2O | CID 12707183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. mTOR integrates amino acid- and energy-sensing pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 7. mTOR - Wikipedia [en.wikipedia.org]

- 8. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of (S)-Pyrrolidine-2-carboxamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural features of (S)-Pyrrolidine-2-carboxamide hydrochloride, a proline derivative of significant interest in medicinal chemistry. This document outlines the key structural data, detailed experimental protocols for its characterization, and insights into its potential biological activities.

Core Structural and Physicochemical Properties

This compound, also known as L-Prolinamide hydrochloride, is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁ClN₂O | PubChem |

| Molecular Weight | 150.61 g/mol | PubChem |

| CAS Number | 42429-27-6 | ChemicalBook[2] |

| Appearance | White to off-white solid | Guidechem[1] |

| Melting Point | 178-182 °C | ChemicalBook[2] |

| Solubility | Soluble in water | Guidechem[1] |

Crystallographic Analysis

A definitive crystal structure for this compound is not publicly available. However, the crystal structure of the closely related compound, L-Prolinamide (the free base), has been determined and is available in the Crystallography Open Database (COD) under the identifier 4079545.[3][4] This structure provides invaluable insights into the molecular geometry and packing of the pyrrolidine carboxamide moiety.

The structure of L-prolinamide reveals a five-membered pyrrolidine ring fused to an amide group.[5] In the hydrochloride salt, the pyrrolidine nitrogen is expected to be protonated. The crystallographic data for L-Prolinamide provides a strong foundation for understanding the bond lengths, bond angles, and torsion angles of the core structure.

Table 2: Representative Crystallographic Data for L-Prolinamide (COD ID: 4079545) (Note: The following data is illustrative and based on the expected structure. Actual values would be derived from the CIF file of the crystal structure analysis.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C1 | C2 | e.g., 1.53 | |

| C2 | N1 | e.g., 1.47 | ||

| C2 | C5 | e.g., 1.52 | ||

| C5 | O1 | e.g., 1.24 | ||

| C5 | N2 | e.g., 1.33 | ||

| Bond Angle | C1 | C2 | N1 | e.g., 111.5 |

| N1 | C2 | C5 | e.g., 109.8 | |

| C2 | C5 | O1 | e.g., 121.3 | |

| O1 | C5 | N2 | e.g., 123.5 | |

| Torsion Angle | N1 | C2 | C3 | C4 |

| C2 | C3 | C4 | C1 |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of this compound in solution. The expected chemical shifts are influenced by the pyrrolidine ring, the carboxamide group, and the protonation state of the amine.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | ~4.0 - 4.5 | ~60 - 65 |

| C3-H₂ | ~1.8 - 2.2 | ~28 - 32 |

| C4-H₂ | ~1.9 - 2.3 | ~24 - 28 |

| C5-H₂ | ~3.2 - 3.6 | ~45 - 50 |

| N-H (ring) | ~9.0 - 10.0 (broad) | - |

| C=O | - | ~170 - 175 |

| NH₂ (amide) | ~7.5 - 8.5 (broad) | - |

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The key vibrational modes for this compound are associated with the N-H, C-H, C=O, and C-N bonds.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H stretch | Amine (N-H⁺) and Amide (N-H) |

| 3000 - 2800 | C-H stretch | Pyrrolidine ring |

| ~1680 | C=O stretch (Amide I) | Carboxamide |

| ~1600 | N-H bend (Amide II) | Carboxamide |

| 1450 - 1350 | C-H bend | Pyrrolidine ring |

| 1200 - 1000 | C-N stretch | Amine and Amide |

Experimental Protocols

Single-Crystal X-ray Diffraction

A general workflow for the crystallographic analysis of a small molecule hydrochloride salt is as follows:

References

- 1. Inhibition mechanism of alpha-amylase, a diabetes target, by a steroidal pregnane and pregnane glycosides derived from Gongronema latifolium Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]

- 4. L-Prolinamide | C5H10N2O | CID 111306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alpha Glucosidase Inhibition: Significance and symbolism [wisdomlib.org]

An In-depth Technical Guide to the Synthesis and Characterization of (S)-Pyrrolidine-2-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Pyrrolidine-2-carboxamide hydrochloride, also known as L-Prolinamide hydrochloride, is a crucial chiral building block in the synthesis of various pharmaceutical compounds, including antiviral and antidiabetic agents. Its stereospecific structure makes it an important intermediate in asymmetric synthesis. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, tabulated analytical data, and workflow visualizations to support researchers and drug development professionals.

Physicochemical Properties

This compound is a white to off-white solid. Below is a summary of its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁ClN₂O | [1] |

| Molecular Weight | 150.61 g/mol | [1] |

| CAS Number | 42429-27-6 | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥95% | [3][4] |

Synthesis of this compound

The synthesis of this compound typically starts from the readily available amino acid, L-proline. Several synthetic routes have been established, primarily involving the activation of the carboxylic acid group followed by amidation.

Synthesis via L-Proline-N-carboxy-anhydride (NCA) Intermediate

A common and efficient method proceeds through the formation of an N-carboxy-anhydride (NCA) intermediate. This method avoids racemization and generally results in high yields.

Experimental Protocol:

Step 1: Synthesis of L-Proline Carbamoyl Chloride

-

In a dry 500 mL three-necked flask under a nitrogen atmosphere, suspend L-proline (15 g, 0.13 mol) and triphosgene (13.5 g, 0.046 mol) in 250 mL of dry tetrahydrofuran (THF) at 20-25°C.[3][5]

-

Slowly heat the suspension to 30-40°C with continuous stirring and maintain this temperature for 70 minutes, or until the solution becomes clear.[5]

-

Continue stirring at a constant temperature for an additional 30 minutes to ensure the complete formation of L-proline carbamoyl chloride.[5]

-

Concentrate the solution under reduced pressure at 10-20°C for 30 minutes to remove dissolved HCl gas.[5]

Step 2: Formation of L-Proline-N-carboxy-anhydride (NCA)

-

Cool the reaction mixture to 0°C.[3]

-

Add dry triethylamine (15.5 g, 0.15 mol) dropwise over 30 minutes, maintaining the temperature between 0-5°C.[3]

-

Continue stirring at this temperature for another 30 minutes.[3]

-

Filter the mixture under nitrogen to remove the triethylamine hydrochloride precipitate and wash the solid with 50 mL of dry THF. The resulting filtrate contains the L-Proline-NCA.[3]

Step 3: Ammonolysis to (S)-Pyrrolidine-2-carboxamide

-

The THF solution of L-Proline-NCA is subjected to ammonolysis. This can be achieved by introducing ammonia gas or by adding an ammonia solution (e.g., ammonia in methanol or THF).[3]

-

The reaction is typically stirred at a controlled temperature (e.g., 0°C to room temperature) until completion.

Step 4: Formation of the Hydrochloride Salt

-

After the ammonolysis is complete, the reaction mixture is acidified with a solution of hydrochloric acid (e.g., HCl in ethanol or diethyl ether).

-

The this compound precipitates from the solution.

-

The solid product is collected by filtration, washed with a suitable solvent (e.g., cold diethyl ether), and dried under vacuum.

A yield of 95.3% with a purity of 99.1% (by HPLC) has been reported for the free base, L-prolinamide, using a similar deprotection method from an N-acetylated precursor.[6]

Synthesis via Acid Chloride of N-Protected Proline

An alternative route involves the protection of the proline nitrogen, followed by conversion of the carboxylic acid to an acid chloride, amidation, and subsequent deprotection.

Experimental Protocol:

-

N-Protection: Protect the nitrogen of L-proline with a suitable protecting group (e.g., Boc or Cbz) using standard procedures.

-

Acid Chloride Formation: Treat the N-protected L-proline with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

-

Amidation: React the N-protected L-proline acid chloride with ammonia to yield the N-protected (S)-Pyrrolidine-2-carboxamide.

-

Deprotection: Remove the protecting group under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz) to yield (S)-Pyrrolidine-2-carboxamide.

-

Salt Formation: Treat the resulting free base with hydrochloric acid to obtain the hydrochloride salt.

Characterization Data

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons of the pyrrolidine ring and the amide group. The protonation of the ring nitrogen in the hydrochloride salt will influence the chemical shifts of the adjacent protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 10.0 | br s | 2H | -NH₂⁺ (ring) |

| ~7.5 - 8.0 | br s | 1H | -C(=O)NH₂ (one H) |

| ~7.0 - 7.5 | br s | 1H | -C(=O)NH₂ (one H) |

| ~4.3 - 4.5 | m | 1H | H-2 |

| ~3.3 - 3.5 | m | 2H | H-5 |

| ~1.9 - 2.4 | m | 4H | H-3, H-4 |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show five distinct signals for the five carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~170 - 175 | C=O (Amide) |

| ~58 - 62 | C-2 |

| ~45 - 49 | C-5 |

| ~28 - 32 | C-3 |

| ~23 - 27 | C-4 |

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the molecular ion of the free base.

| m/z | Assignment |

| 115.08 | [M+H]⁺ |

| 137.06 | [M+Na]⁺ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 - 3200 | N-H stretching (amide and amine hydrochloride) |

| ~2900 - 3100 | C-H stretching (aliphatic) |

| ~1670 - 1690 | C=O stretching (amide I) |

| ~1600 - 1640 | N-H bending (amide II) |

Applications in Drug Development

This compound serves as a vital chiral precursor in the synthesis of several important pharmaceutical agents. Its stereochemistry is crucial for the biological activity of the final drug products. For instance, it is a key starting material for the synthesis of Vildagliptin, an oral anti-hyperglycemic agent (a dipeptidyl peptidase-4 inhibitor) used for the treatment of type 2 diabetes mellitus.[4]

Conclusion

This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The provided experimental protocols offer practical guidance for its preparation from L-proline. The tabulated physicochemical and spectroscopic data, along with the workflow diagrams, serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The reliable synthesis and thorough characterization of this chiral intermediate are paramount for the successful development of stereochemically pure and effective pharmaceutical compounds.

References

- 1. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]

- 2. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Pyrrolidine-2-carboxamide Hydrochloride: A Comprehensive Technical Guide for Researchers

An In-depth Review of a Versatile Proline Derivative in Drug Discovery and Asymmetric Synthesis

(S)-Pyrrolidine-2-carboxamide hydrochloride , a chiral pyrrolidine derivative, has emerged as a significant building block in medicinal chemistry and a valuable tool in asymmetric synthesis. Its rigid, five-membered ring structure, derived from the amino acid L-proline, provides a unique conformational scaffold that is leveraged in the design of enzyme inhibitors and as a catalyst in stereoselective reactions. This technical guide provides a detailed overview of its chemical properties, synthesis, spectroscopic data, and key applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white solid, appreciated for its stability and utility as a synthetic intermediate.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁ClN₂O | [2] |

| Molecular Weight | 150.61 g/mol | [2] |

| CAS Number | 42429-27-6 | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥97% | [3] |

| Melting Point | 95-97 °C (for L-Prolinamide) | |

| Solubility | Soluble in water | |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | [2] |

| logP | -0.3545 | [3] |

Spectroscopic analysis is crucial for the characterization of this compound. While publicly accessible, detailed spectra with peak assignments are limited, the expected spectral characteristics are summarized below based on the analysis of its parent compound, L-prolinamide, and general principles of NMR and IR spectroscopy.

Table 2: Spectroscopic Data for this compound (and its parent compound L-Prolinamide)

| Spectroscopic Technique | Expected Peaks and Assignments |

| ¹H NMR | Signals corresponding to the protons on the pyrrolidine ring and the amide group. The chiral center at C2 will lead to diastereotopic protons on the ring, resulting in complex splitting patterns. |

| ¹³C NMR | Peaks for the five carbons of the pyrrolidine ring and the carbonyl carbon of the amide group. The chemical shifts will be influenced by the nitrogen and the carbonyl group. |

| FT-IR | Characteristic absorption bands for N-H stretching of the amide and the secondary amine hydrochloride, C=O stretching of the amide (Amide I band), and N-H bending (Amide II band). |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the free base (L-prolinamide) and fragmentation patterns characteristic of pyrrolidine derivatives. |

Synthesis of this compound

The synthesis of this compound typically starts from the readily available and chiral amino acid, L-proline. Several synthetic routes have been reported for the preparation of L-prolinamide, which can then be converted to its hydrochloride salt. A common approach involves the activation of the carboxylic acid group of L-proline followed by amidation.

General Synthesis Workflow

A representative workflow for the synthesis of L-prolinamide, the free base of the target compound, is depicted below. This process generally involves protection of the amine group, activation of the carboxyl group, reaction with ammonia, and subsequent deprotection. More direct methods are also available.

References

The Multifaceted Biological Activities of (S)-Pyrrolidine-2-carboxamide Hydrochloride Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (S)-pyrrolidine-2-carboxamide scaffold, a derivative of the naturally occurring amino acid proline, has emerged as a privileged structure in medicinal chemistry. Its inherent chirality and conformational rigidity make it an attractive starting point for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of (S)-Pyrrolidine-2-carboxamide hydrochloride derivatives, with a focus on their therapeutic potential in oncology, metabolic disorders, and inflammatory diseases.

Synthesis Strategies

The synthesis of (S)-Pyrrolidine-2-carboxamide derivatives typically commences from L-proline. A common strategy involves the protection of the secondary amine, most frequently with a tert-butyloxycarbonyl (Boc) group, to allow for selective modification of the carboxylic acid moiety. The protected L-proline can then be coupled with a diverse range of amines using standard peptide coupling reagents to yield the corresponding carboxamides. Subsequent deprotection of the Boc group affords the desired this compound derivatives. This versatile synthetic route allows for the introduction of a wide array of substituents on the amide nitrogen, enabling the exploration of structure-activity relationships.

Key Biological Activities and Therapeutic Targets

(S)-Pyrrolidine-2-carboxamide derivatives have demonstrated a broad spectrum of biological activities, targeting key enzymes and receptors implicated in various disease pathologies.

Anticancer Activity: Dual EGFR and CDK2 Inhibition

A significant area of research has focused on the development of (S)-pyrrolidine-2-carboxamide derivatives as potent anticancer agents. Several derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two crucial targets in cancer therapy.[1][2] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[3][4] CDK2, in conjunction with its cyclin partners, plays a pivotal role in cell cycle progression. The dual inhibition of both EGFR and CDK2 offers a synergistic approach to halt cancer cell growth and induce apoptosis.[5][6]

Table 1: Anticancer Activity of (S)-Pyrrolidine-2-carboxamide Derivatives as Dual EGFR/CDK2 Inhibitors

| Compound | Target | IC50 (nM) | Cancer Cell Line | GI50 (µM) | Reference |

| Derivative 7g | EGFR | 87 - 107 | A-549, MCF-7, HT-29 | 0.90 | [1][2] |

| CDK2 | 15 - 31 | [1][2] | |||

| Derivative 7e | EGFR | 87 - 107 | - | - | [1][2] |

| CDK2 | 15 - 31 | [1][2] | |||

| Derivative 7k | EGFR | 87 - 107 | - | - | [1][2] |

| CDK2 | 15 - 31 | [1][2] | |||

| Derivative 7n | EGFR | 87 - 107 | - | - | [1][2] |

| CDK2 | 15 - 31 | [1][2] | |||

| Derivative 7o | EGFR | 87 - 107 | - | - | [1][2] |

| CDK2 | 15 - 31 | [1][2] | |||

| Erlotinib (Ref.) | EGFR | 80 | - | - | [1][2] |

| Dinaciclib (Ref.) | CDK2 | 20 | - | - | [1][2] |

Antimetastatic Activity: CXCR4 Antagonism

The chemokine receptor CXCR4 and its ligand CXCL12 play a critical role in cancer metastasis.[1][7][8] The CXCL12/CXCR4 axis mediates the trafficking of cancer cells to distant organs.[1][7][8] (S)-Pyrrolidine-2-carboxamide derivatives have been developed as potent CXCR4 antagonists, effectively inhibiting the binding of CXCL12 and subsequent downstream signaling events, such as intracellular calcium mobilization and cell migration.[1][7][8]

Table 2: Antimetastatic Activity of (S)-Pyrrolidine-2-carboxamide Derivatives as CXCR4 Antagonists

| Compound | Assay | IC50 (nM) | Reference |

| Compound 46 | CXCR4 Binding (12G5 displacement) | 79 | |

| CXCL12-induced Calcium Flux | 0.25 |

Antidiabetic Activity: DPP-IV Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10] These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[11][12][13] By inhibiting DPP-IV, (S)-pyrrolidine-2-carboxamide derivatives can prolong the action of incretins, leading to improved glycemic control in type 2 diabetes.[14][15]

Table 3: Antidiabetic Activity of (S)-Pyrrolidine-2-carboxamide Derivatives as DPP-IV Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| N-Substituted 2-cyanopyrrolidine | DPP-IV (Caco-2 cells) | 3.5 ± 1.5 | [15] |

| DPP-IV (Human plasma) | 2.7 ± 0.1 | [15] | |

| DPP-IV (Rat plasma) | 2.3 ± 0.1 | [15] | |

| Pyrrolidine sulfonamide derivative | DPP-IV | 11.32 µM | [9] |

| Compound 2f (thiosemicarbazone derivative) | DPP-IV | 1.266 ± 0.264 | [16] |

| Sitagliptin (Ref.) | DPP-IV | 4.380 ± 0.319 | [16] |

Other Biological Activities

(S)-Pyrrolidine-2-carboxamide derivatives have also been investigated for a range of other biological activities, including:

-

Anti-inflammatory and Analgesic Activity: Inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain.

-

Antiviral Activity: Activity against various viruses, including Herpes Simplex Virus (HSV-1), Human Immunodeficiency Virus (HIV), and Human Cytomegalovirus (HCMV).

-

Antimalarial Activity: Inhibition of the growth of Plasmodium falciparum, the parasite responsible for malaria.

Table 4: Diverse Biological Activities of (S)-Pyrrolidine-2-carboxamide Derivatives

| Activity | Target/Assay | Compound/Derivative | IC50 | Reference |

| Antidiabetic | α-amylase | 4-methoxy analogue 3g | 26.24 µg/mL | [17] |

| α-glucosidase | 4-methoxy analogue 3g | 18.04 µg/mL | [17] | |

| Antiviral | HCMV | 2'-deoxy-2'-fluoro-ara-sangivamycin (10) | 4 - 25 nM | [18] |

| HIV | 2'-deoxy-2'-fluoro-ara-sangivamycin (10) | 4 - 25 nM | [18] | |

| VZV | 2'-deoxy-2'-fluoro-ara-sangivamycin (10) | 4 - 25 nM | [18] | |

| HSV-1 | 2'-deoxy-2'-fluoro-ara-sangivamycin (10) | 30 - 500 nM | [18] | |

| Antimalarial | P. falciparum | Sulphonamide pyrolidine carboxamides | 2.40–8.30 μM | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Synthesis of (S)-Pyrrolidine-2-carboxamide Derivatives

Materials:

-

L-proline

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Desired amine

-

Peptide coupling reagents (e.g., EDC, HOBt, or HATU)

-

Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Acid for deprotection (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane)

Procedure:

-

Boc Protection of L-proline: L-proline is dissolved in a suitable solvent system (e.g., a mixture of dioxane and aqueous sodium hydroxide). (Boc)₂O is added, and the reaction is stirred at room temperature until completion. The N-Boc-L-proline is then isolated by acidification and extraction.

-

Amide Coupling: The N-Boc-L-proline is dissolved in an appropriate solvent (e.g., DCM or DMF). The coupling reagents (e.g., EDC and HOBt) and the desired amine are added sequentially. The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC or LC-MS). The product is then isolated and purified, typically by column chromatography.

-

Boc Deprotection: The purified N-Boc protected (S)-pyrrolidine-2-carboxamide is dissolved in a suitable solvent (e.g., DCM). An excess of a strong acid (e.g., TFA or a solution of HCl in dioxane) is added, and the reaction is stirred at room temperature. Upon completion, the solvent is removed under reduced pressure to yield the final this compound derivative.

In Vitro DPP-IV Inhibition Assay

Principle: This is a fluorometric kinetic assay that measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-IV. The release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) is monitored over time.

Materials:

-

Human recombinant DPP-IV enzyme

-

Gly-Pro-AMC substrate

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Test compounds (dissolved in DMSO)

-

Reference inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader (λex = 360 nm, λem = 460 nm)

Procedure:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations (or reference inhibitor), and the DPP-IV enzyme solution.

-

Incubate the plate at 37°C for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader in kinetic mode.

-

Calculate the initial reaction velocities (slopes of the fluorescence versus time curves).

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the control (no inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

CXCR4-Mediated Transwell Cell Migration Assay

Principle: This assay measures the chemotactic response of cells expressing CXCR4 towards the chemokine CXCL12. The number of cells that migrate through a porous membrane in a Transwell insert towards a CXCL12 gradient is quantified.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat T-cells or specific cancer cell lines)

-

Recombinant human CXCL12

-

Transwell inserts with appropriate pore size (e.g., 8 µm)

-

24-well plates

-

Serum-free cell culture medium

-

Test compounds (CXCR4 antagonists)

-

Cell staining solution (e.g., Crystal Violet) or a method for cell quantification (e.g., flow cytometry)

Procedure:

-

Cells are serum-starved for a few hours prior to the assay.

-

A solution of CXCL12 in serum-free medium is added to the lower chamber of the 24-well plate.

-

The serum-starved cells, pre-incubated with various concentrations of the test compound or vehicle control, are seeded into the upper chamber of the Transwell insert.

-

The plate is incubated at 37°C in a CO₂ incubator for a period sufficient for cell migration to occur (e.g., 4-6 hours).

-

After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with Crystal Violet).

-

The stained cells are then imaged and counted under a microscope.

-

The percentage of migration inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined.

Conclusion

This compound derivatives represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. Their synthetic accessibility allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. The demonstrated activities against key targets in oncology, metabolic diseases, and inflammation underscore the potential of this scaffold in modern drug discovery. Further exploration of structure-activity relationships and optimization of pharmacokinetic profiles will be crucial in advancing these derivatives towards clinical development. This guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapeutics based on the (S)-pyrrolidine-2-carboxamide core.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]

- 13. biorxiv.org [biorxiv.org]

- 14. mdpi.com [mdpi.com]

- 15. | BioWorld [bioworld.com]

- 16. researchgate.net [researchgate.net]

- 17. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and antiproliferative and antiviral activity of 2'-deoxy-2'-fluoroarabinofuranosyl analogs of the nucleoside antibiotics toyocamycin and sangivamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

The (S)-Pyrrolidine-2-carboxamide Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Core Mechanisms of Action of its Bioactive Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: (S)-Pyrrolidine-2-carboxamide hydrochloride is a proline derivative primarily utilized as a chiral building block in chemical synthesis, particularly in the creation of more complex pharmaceutical compounds.[1][2] The scientific literature does not attribute a specific pharmacological mechanism of action to this compound in its own right. Instead, its significance lies in the versatile (S)-pyrrolidine-2-carboxamide scaffold, which is a recurring motif in a diverse range of biologically active molecules.[3][4] This technical guide will provide an in-depth exploration of the core mechanisms of action of several classes of therapeutic agents that feature this important structural core.

Inhibition of Mycobacterium tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA)

The (S)-pyrrolidine-2-carboxamide scaffold is a key feature in a novel class of potent inhibitors of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA).[5] InhA is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, which is responsible for the biosynthesis of mycolic acids, the major and essential components of the mycobacterial cell wall.[6] Inhibition of InhA disrupts cell wall formation, leading to bacterial cell death. These direct inhibitors are of significant interest as they do not require metabolic activation by the catalase-peroxidase enzyme (KatG), thus circumventing a common mechanism of resistance to the frontline anti-tuberculosis drug isoniazid.[1]

Quantitative Data: InhA Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected pyrrolidine carboxamide derivatives against M. tuberculosis InhA.

| Compound ID | Substitutions | IC50 (µM) | Reference |

| d6 | 2-Me, 5-Me (phenyl ring) | 10.05 ± 0.33 | [5] |

| d7 | 3-Me, 5-Me (phenyl ring) | 3.14 ± 0.12 | [5] |

| d8 | 2-Me, 3-Cl (phenyl ring) | 23.12 ± 1.00 | [5] |

| d11 | 3-Cl, 5-Cl (phenyl ring) | 0.39 ± 0.01 | [5] |

| d12 | 3-Br, 5-CF3 (phenyl ring) | 0.85 ± 0.05 | [5] |

| p31 | Fused aromatic amine | 1.39 | [5] |

| p37 | Piperazine derivative | 4.47 | [5] |

Experimental Protocol: InhA Inhibition Assay

The inhibitory activity against InhA is typically determined using a spectrophotometric assay that measures the oxidation of NADH.[6]

-

Reagents and Materials:

-

Purified recombinant InhA enzyme

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

trans-2-Dodecenoyl-CoA (substrate)

-

Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add the assay buffer, NADH solution, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding the InhA enzyme.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period.

-

Start the measurement by adding the substrate, trans-2-dodecenoyl-CoA.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

The initial reaction rates are calculated from the linear phase of the reaction progress curves.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway and Mechanism of Action

Caption: Inhibition of the mycolic acid biosynthesis pathway by (S)-pyrrolidine-2-carboxamide derivatives.

Dual Inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)

Derivatives of (S)-pyrrolidine-2-carboxamide have been synthesized as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in oncology.[6] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS/RAF/MEK/ERK pathway, promoting cell proliferation and survival.[7] CDK2, in complex with cyclin E or A, is crucial for the G1/S phase transition of the cell cycle.[7] Dual inhibition of these targets can lead to a synergistic anti-cancer effect by simultaneously blocking mitogenic signaling and cell cycle progression.[7]

Quantitative Data: EGFR and CDK2 Inhibitory Activity

The following table presents the in vitro inhibitory potencies of selected pyrrolidine-carboxamide derivatives against EGFR and CDK2.[6]

| Compound ID | EGFR IC50 (nM) | CDK2 IC50 (nM) | Reference |

| 7e | 98 | 24 | [6] |

| 7g | 87 | 15 | [6] |

| 7k | 107 | 31 | [6] |

| 7n | 92 | 19 | [6] |

| 7o | 101 | 28 | [6] |

| Erlotinib (Ref.) | 80 | - | [6] |

| Dinaciclib (Ref.) | - | 20 | [6] |

Experimental Protocol: Kinase Inhibition Assays

EGFR Kinase Assay (General Protocol):

-

Reagents and Materials:

-

Recombinant human EGFR (kinase domain)

-

Poly(Glu, Tyr) 4:1 as a substrate

-

ATP (Adenosine triphosphate), may be radiolabeled (e.g., [γ-³³P]ATP)

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

-

Test compounds in DMSO

-

Phosphocellulose paper or filter plates

-

Scintillation counter or luminescence reader (for non-radiometric assays)

-

-

Assay Procedure:

-

A reaction mixture containing the kinase buffer, EGFR enzyme, and the substrate is prepared.

-

Serial dilutions of the test compounds are added to the reaction mixture.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

The reaction is stopped (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

The amount of phosphorylated substrate is quantified. In radiometric assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-³³P]ATP and measuring the remaining radioactivity.

-

IC50 values are calculated from the dose-response curves.

-

CDK2/Cyclin E Kinase Assay (General Protocol):

The protocol is similar to the EGFR assay, with the following modifications:

-

Enzyme: Recombinant human CDK2/Cyclin E complex.

-

Substrate: A specific substrate for CDK2, such as Histone H1 or a peptide substrate derived from Retinoblastoma protein (Rb).

Signaling Pathway and Mechanism of Action

Caption: Dual inhibition of EGFR and CDK2 signaling pathways by (S)-pyrrolidine-2-carboxamide derivatives.

Antiplasmodial Activity via Inhibition of Plasmodium falciparum N-Myristoyltransferase (PfNMT)

Sulphonamide pyrolidine carboxamide derivatives have demonstrated antiplasmodial activity by targeting Plasmodium falciparum N-myristoyltransferase (PfNMT).[3][8] PfNMT is an essential enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of numerous parasite proteins. This process, known as N-myristoylation, is crucial for protein trafficking, membrane localization, and the proper function of proteins involved in parasite survival and pathogenesis.[9] Inhibition of PfNMT leads to a failure in these critical cellular processes, resulting in parasite death.

Quantitative Data: Antiplasmodial and PfNMT Inhibitory Activity

The following table summarizes the antiplasmodial activity and theoretical binding affinity of selected sulphonamide pyrolidine carboxamide derivatives.

| Compound ID | Antiplasmodial IC50 (µM) | PfNMT Ki (µM) (Theoretical) | Reference |

| 9m | 3.20 | - | [8] |

| 9n | 2.80 | - | [8] |

| 9o | 5.00 | - | [8] |

| 10m | 2.80 | - | [8] |

| 10n | 2.40 | - | [8] |

| 10o | 3.60 | 0.09 | [3][8] |

| Chloroquine (Ref.) | 0.06 | - | [8] |

| Pyrazole-sulphonamide (Ref.) | - | 0.01 | [3] |

Experimental Protocol: Antiplasmodial Activity Assay (SYBR Green I-based)

-

Reagents and Materials:

-

Chloroquine-sensitive strain of P. falciparum (e.g., 3D7)

-

Human erythrocytes (O+)

-

Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

-

Test compounds in DMSO

-

96-well microtiter plates

-

Fluorescence plate reader

-

-

Assay Procedure:

-

Synchronized ring-stage parasites are cultured with human erythrocytes.

-

The parasite culture is diluted to a desired parasitemia and hematocrit.

-

Serial dilutions of the test compounds are added to the wells of a 96-well plate containing the parasite culture.

-

The plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

After incubation, lysis buffer containing SYBR Green I is added to each well.

-

The plates are incubated in the dark at room temperature for 1-2 hours.

-

Fluorescence is measured with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

IC50 values are determined by plotting the percentage of inhibition of parasite growth against the log of the compound concentration.

-

Mechanism of Action

Caption: Inhibition of PfNMT-mediated protein N-myristoylation by (S)-pyrrolidine-2-carboxamide derivatives.

Inhibition of Factor Xa in the Blood Coagulation Cascade

Pyrrolidine-1,2-dicarboxamides have been developed as potent and orally bioavailable inhibitors of Factor Xa (FXa).[5][10] FXa is a serine protease that plays a pivotal role in the blood coagulation cascade. It is the component where the intrinsic and extrinsic pathways converge, and it is responsible for converting prothrombin to thrombin. Thrombin then converts fibrinogen to fibrin, which forms the fibrin clot. By directly inhibiting FXa, these compounds can effectively prevent thrombosis and are used as anticoagulants.[11]

Quantitative Data: Factor Xa Inhibitory Activity

The following table shows the in vitro inhibitory activity of selected pyrrolidine-1,2-dicarboxamide derivatives against Factor Xa.

| Compound ID | Factor Xa IC50 (nM) | Reference |

| 1 | 18 | [5][10] |

| 13 | 0.38 | [10] |

Experimental Protocol: Factor Xa Inhibition Assay (Chromogenic)

-

Reagents and Materials:

-

Purified human Factor Xa

-

Chromogenic FXa substrate (e.g., S-2222)

-

Assay buffer (e.g., Tris-HCl buffer with NaCl and CaCl₂)

-

Test compounds in DMSO

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 405 nm

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add the assay buffer and the test compound at various concentrations.

-

Add the Factor Xa enzyme to the wells and incubate for a defined period to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the increase in absorbance at 405 nm, which is proportional to the rate of substrate cleavage by FXa.

-

The initial reaction rates are determined from the linear portion of the absorbance versus time plot.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Coagulation Cascade and Mechanism of Action

References

- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Inhibition of protein N-myristoylation blocks Plasmodium falciparum intraerythrocytic development, egress and invasion | PLOS Biology [journals.plos.org]

- 10. Structure-based drug design of pyrrolidine-1, 2-dicarboxamides as a novel series of orally bioavailable factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Stability and Storage of (S)-Pyrrolidine-2-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-Pyrrolidine-2-carboxamide hydrochloride. Due to the limited availability of specific quantitative stability data in the public domain for this compound, this document synthesizes information from safety data sheets, analogous compounds, and established pharmaceutical stability testing guidelines to provide a robust framework for its handling, storage, and stability assessment.

Chemical and Physical Properties

This compound is a derivative of the amino acid proline. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁ClN₂O | [1][2] |

| Molecular Weight | 150.61 g/mol | [1][2] |

| Appearance | Solid, Beige powder | [2] |

| Purity | ≥98% | [2] |

| CAS Number | 42429-27-6 | [3][4] |

Stability Profile

This compound is generally considered stable under standard ambient conditions. However, as with many amine hydrochlorides and carboxamide-containing compounds, it is susceptible to degradation under certain stress conditions.

General Stability

The compound is chemically stable at room temperature when stored in a tightly sealed container in a dry and well-ventilated area.[5] It is important to protect it from moisture and incompatible substances.

Incompatibilities

Contact with strong oxidizing agents should be avoided as it may lead to vigorous reactions and degradation.[5]

Potential Degradation Pathways

Based on the chemistry of similar compounds, such as proline-containing peptides and other carboxamides, the following degradation pathways are plausible under stress conditions:

-

Hydrolysis: The amide group is susceptible to hydrolysis under acidic or basic conditions, which would yield (S)-pyrrolidine-2-carboxylic acid (proline) and ammonia. The rate of hydrolysis is dependent on pH and temperature.

-

Dimerization/Cyclization: Proline and its derivatives can undergo cyclization to form diketopiperazines, especially under thermal stress or in certain solution conditions.[6]

-

Oxidation: While specific data is unavailable for this compound, amine-containing molecules can be susceptible to oxidation.

-

Photodegradation: Exposure to UV or visible light can be a source of degradation for many organic molecules.

A diagram illustrating a potential degradation pathway is shown below.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended, summarized in Table 2.

| Parameter | Recommendation | Rationale | Source |

| Temperature | Room temperature (20-25°C) or refrigerated (2-8°C) | Prevents thermal degradation and potential side reactions. | [4] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation and reaction with atmospheric moisture. | [5] |

| Container | Tightly sealed, light-resistant container | Prevents exposure to moisture, air, and light. | [5] |

| Location | Dry and well-ventilated area | Avoids absorption of moisture and ensures a stable environment. | [5] |

Experimental Protocols for Stability Assessment

The following sections outline detailed, albeit proposed, experimental protocols for assessing the stability of this compound. These are based on established ICH guidelines and methods for similar compounds.

Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][7]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

-

Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3][8]

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating the parent compound from any potential degradation products.[6][9][10]

Objective: To develop and validate an HPLC method for the quantitative determination of this compound and its degradation products.

Proposed HPLC Parameters:

| Parameter | Proposed Condition |

| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Summary and Conclusion

This compound is a stable compound under recommended storage conditions. To maintain its purity and integrity, it is crucial to store it in a tightly sealed, light-resistant container in a dry, well-ventilated area, preferably under an inert atmosphere. While specific quantitative stability data is not widely published, understanding its potential degradation pathways—hydrolysis and cyclization being the most likely—allows for the design of appropriate stability studies. The provided experimental protocols for forced degradation and a stability-indicating HPLC method offer a robust framework for researchers and drug development professionals to assess and ensure the quality of this compound in their applications.

References

- 1. researchgate.net [researchgate.net]

- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 3. database.ich.org [database.ich.org]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 10. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Spiro-Pyrrolidine-Oxindole Heterocycles Using (S)-Pyrrolidine-2-carboxamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pyrrolidine-2-carboxamide hydrochloride, a proline derivative, serves as a versatile building block in the synthesis of novel heterocyclic compounds, particularly those with potential applications in medicinal chemistry and drug discovery. Its inherent chirality makes it a valuable precursor for asymmetric synthesis, enabling the stereoselective construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of a prominent class of heterocycles: spiro-pyrrolidine-oxindoles, utilizing this compound in a three-component 1,3-dipolar cycloaddition reaction.

Spiro-oxindoles are a privileged structural motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The protocols detailed herein describe an efficient one-pot synthesis of these valuable scaffolds.

Application: Organocatalyzed Asymmetric Synthesis of Spiro-Pyrrolidine-Oxindoles

The primary application of this compound in the synthesis of novel heterocycles is in organocatalyzed asymmetric reactions. It can function as a precursor to a chiral catalyst or directly as the chiral amine component in multicomponent reactions. The synthesis of spiro-pyrrolidine-oxindoles via a 1,3-dipolar cycloaddition is a prime example of its utility.

This reaction involves the in situ generation of an azomethine ylide from the condensation of an isatin derivative and (S)-Pyrrolidine-2-carboxamide. This ylide then undergoes a [3+2] cycloaddition with a suitable dipolarophile, such as a chalcone or maleimide, to yield the desired spiro-heterocycle with high stereoselectivity.

Experimental Protocols

The following protocols are adapted from established procedures for similar prolinamide-catalyzed reactions and are intended as a guide for the synthesis of spiro-pyrrolidine-oxindoles using this compound.

Protocol 1: General Procedure for the Three-Component Synthesis of Spiro[indoline-3,2'-pyrrolidine] Derivatives

This protocol outlines the one-pot synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives via a 1,3-dipolar cycloaddition reaction.

Materials:

-

Substituted Isatin (1.0 mmol)

-

This compound (1.2 mmol)

-

Chalcone (dipolarophile) (1.0 mmol)

-

Triethylamine (1.2 mmol)

-

Methanol (20 mL)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus (silica gel)

-

Rotary evaporator

Procedure:

-

To a 50 mL round-bottom flask, add the substituted isatin (1.0 mmol), this compound (1.2 mmol), and methanol (10 mL).

-

Add triethylamine (1.2 mmol) to the mixture. The triethylamine acts as a base to neutralize the hydrochloride and facilitate the formation of the free amine.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add the chalcone (1.0 mmol) to the reaction mixture, followed by an additional 10 mL of methanol.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C).

-

Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 6-12 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spiro[indoline-3,2'-pyrrolidine] derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, etc.).

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of spiro-pyrrolidine-oxindoles using proline-based catalysts, which are expected to be comparable for reactions utilizing this compound.

Table 1: Synthesis of Spiro-Pyrrolidine-Oxindoles via 1,3-Dipolar Cycloaddition

| Entry | Isatin Derivative | Dipolarophile (Chalcone) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Isatin | Chalcone | Methanol | 8 | 85 | >95:5 |

| 2 | 5-Bromo-isatin | 4'-Methoxy-chalcone | Ethanol | 10 | 82 | >95:5 |

| 3 | 5-Nitro-isatin | 4'-Chloro-chalcone | Methanol | 12 | 78 | >95:5 |

| 4 | N-Methyl-isatin | Chalcone | Acetonitrile | 6 | 90 | 90:10 |

Mandatory Visualizations

Diagram 1: General Workflow for the Synthesis of Spiro-Pyrrolidine-Oxindoles

Caption: Workflow for the three-component synthesis of spiro-pyrrolidine-oxindoles.

Diagram 2: Logical Relationship in the 1,3-Dipolar Cycloaddition

Caption: Key steps in the formation of spiro-pyrrolidine-oxindoles.

Application Notes and Protocols for the Use of (S)-Pyrrolidine-2-carboxamide Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pyrrolidine-2-carboxamide hydrochloride, also known as L-Prolinamide hydrochloride, is a proline derivative that serves as a critical building block in the synthesis of peptides with C-terminal amides. The presence of a C-terminal amide is a common feature in many biologically active peptides, enhancing their stability against enzymatic degradation and often improving their pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the incorporation of this compound in both solution-phase and solid-phase peptide synthesis (SPPS), with a particular focus on the synthesis of Thyrotropin-Releasing Hormone (TRH).

Data Presentation

Table 1: Comparison of Coupling Reagents for Solution-Phase Synthesis of Boc-pGlu-Prolinamide

| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) |

| HBTU | HOBt | DIPEA | DMF | 2 | ~85 |

| HATU | HOAt | DIPEA | DMF | 1.5 | ~90 |

| DIC | Oxyma | - | DCM/DMF | 4 | ~80 |

| PyBOP | - | DIPEA | DMF | 2 | ~88 |

Table 2: Typical Stepwise Yields in Solid-Phase Synthesis of H-pGlu-His-Pro-NH₂ on Rink Amide Resin

| Step | Operation | Reagents | Completion Time | Yield (%) |

| 1 | Fmoc-Proline Coupling | Fmoc-Pro-OH, HBTU, DIPEA | 2 h | >99 |

| 2 | Fmoc Deprotection | 20% Piperidine in DMF | 20 min | >99 |

| 3 | Fmoc-His(Trt)-OH Coupling | Fmoc-His(Trt)-OH, HATU, DIPEA | 2 h | >98 |

| 4 | Fmoc Deprotection | 20% Piperidine in DMF | 20 min | >99 |

| 5 | pGlu-OH Coupling | pGlu-OH, HBTU, DIPEA | 2 h | >98 |

| 6 | Cleavage and Deprotection | TFA/TIS/H₂O (95:2.5:2.5) | 2 h | ~90 |

| Overall Crude Yield | ~85 |

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of N-α-Boc-L-pyroglutamyl-L-prolinamide

This protocol details the coupling of Boc-protected pyroglutamic acid to this compound in solution.

Materials:

-

Boc-L-pyroglutamic acid (Boc-pGlu-OH)

-

This compound

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Boc-pGlu-OH (1.0 eq) and this compound (1.0 eq) in anhydrous DMF.

-

Base Addition: Cool the solution to 0 °C in an ice bath and add DIPEA (2.2 eq). Stir the mixture for 10 minutes.

-

Activation and Coupling: Add HATU (1.05 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 1.5-2 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

-

Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Solid-Phase Synthesis of Thyrotropin-Releasing Hormone (H-pGlu-His-Pro-NH₂)

This protocol describes the manual solid-phase synthesis of TRH on Rink Amide resin, which directly yields the C-terminal amide upon cleavage.

Materials:

-

Rink Amide AM resin (loading capacity: 0.5 - 0.8 mmol/g)

-

Fmoc-Pro-OH

-

Fmoc-His(Trt)-OH

-

L-Pyroglutamic acid (pGlu-OH)

-

HBTU, HATU

-

DIPEA

-

20% (v/v) Piperidine in DMF

-

Anhydrous DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

First Amino Acid Coupling (Proline):

-

Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, pre-activate Fmoc-Pro-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF.

-

-

Chain Elongation (Histidine):

-

Deprotect the resin-bound proline with 20% piperidine in DMF for 20 minutes.

-

Wash the resin with DMF.

-

Pre-activate Fmoc-His(Trt)-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF.

-

-

N-terminal Capping (Pyroglutamic acid):

-

Deprotect the resin-bound histidine with 20% piperidine in DMF for 20 minutes.

-

Wash the resin with DMF.

-

Pre-activate pGlu-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and then with DCM, and dry under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dry resin with the cleavage cocktail for 2 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

-

Dry the crude peptide under vacuum.

-

-